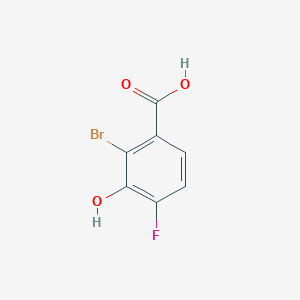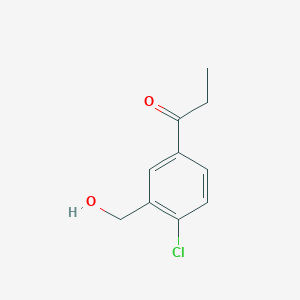
2-Bromo-4-fluoro-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-fluoro-3-hydroxybenzoic acid typically involves multiple steps, including nitration, bromination, reduction, deamination, separation, and hydrolysis. One method starts with m-fluorobenzotrifluoride, which undergoes nitration using sulfuric acid as a solvent to form 4-fluoro-2-trifluoromethyl nitrobenzene. This intermediate is then brominated using dibromohydantoin in sulfuric acid. The resulting compound is reduced with reduced iron powder in the presence of acetic acid or ammonium chloride, followed by deamination using hypophosphorous acid. The final product is obtained through hydrolysis with sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. These methods often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and safety. The process typically includes the same steps as the synthetic routes mentioned above but on a larger scale, with optimizations for industrial equipment and processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to different biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-fluoro-4-hydroxybenzoic acid: Similar in structure but with different substitution patterns, leading to different chemical properties and reactivity.
4-Bromo-3-hydroxybenzoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Bromo-4-fluorobenzoic acid:
Uniqueness
2-Bromo-4-fluoro-3-hydroxybenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C7H4BrFO3 |
|---|---|
Poids moléculaire |
235.01 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10H,(H,11,12) |
Clé InChI |
HBNXCMMOHDNTBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)Br)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)

![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)

